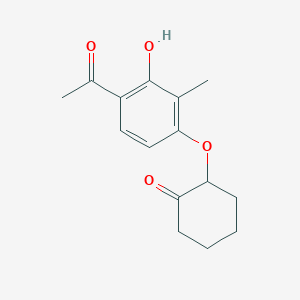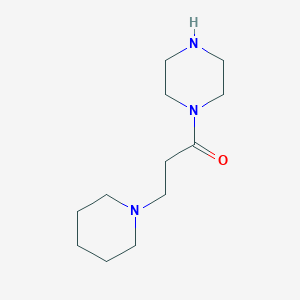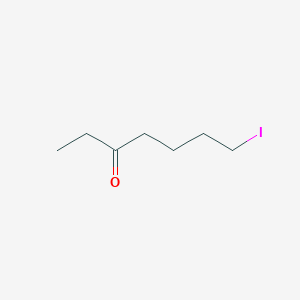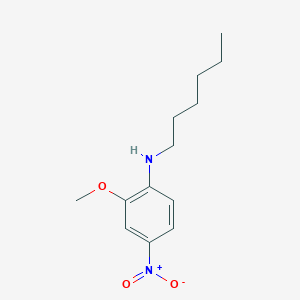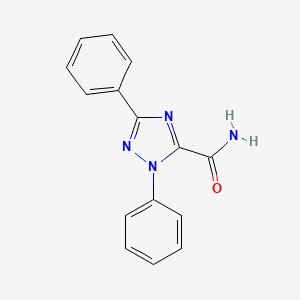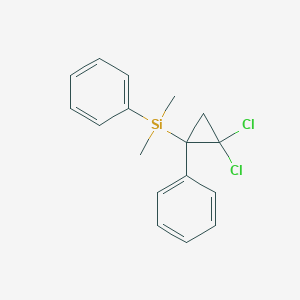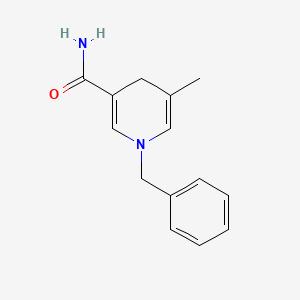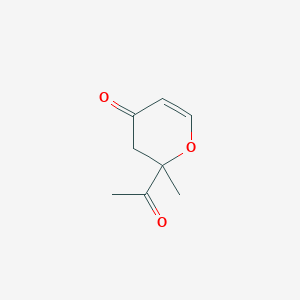
2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one is a heterocyclic organic compound that belongs to the pyran family It is characterized by a six-membered ring containing one oxygen atom and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one can be achieved through several methods. One common approach involves the intramolecular rearrangement of δ-hydroxyalkynones catalyzed by p-toluenesulfonic acid (pTsOH) under mild conditions . Another method includes the hetero-Diels-Alder reaction of 1-amino-3-siloxy-1,3-butadiene with unactivated carbonyl compounds and imines, which proceeds under remarkably mild conditions at room temperature .
Industrial Production Methods
Industrial production of this compound often involves the use of efficient catalysts such as BINOLate-zinc complexes prepared in situ from diethylzinc and 3,3’-dibromo-BINOL. This method allows for the enantioselective hetero-Diels-Alder reaction of Danishefsky’s diene with aldehydes, yielding the desired product in high yields and enantioselectivities .
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction type.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research has explored its potential use in developing pharmaceuticals with therapeutic properties.
Industry: It is utilized in the production of various industrial chemicals and materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are often mediated through its ability to undergo chemical reactions that modify its structure and function. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-4H-pyran-4-one: A structurally similar compound with a six-membered ring containing one oxygen atom and a ketone group.
3,4-Dihydro-2H-pyran: Another related compound with a similar ring structure but different functional groups.
Uniqueness
2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical properties and reactivity compared to other pyran derivatives
Eigenschaften
CAS-Nummer |
113122-97-7 |
|---|---|
Molekularformel |
C8H10O3 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
2-acetyl-2-methyl-3H-pyran-4-one |
InChI |
InChI=1S/C8H10O3/c1-6(9)8(2)5-7(10)3-4-11-8/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
YOKRMWXCLIUDQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(CC(=O)C=CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


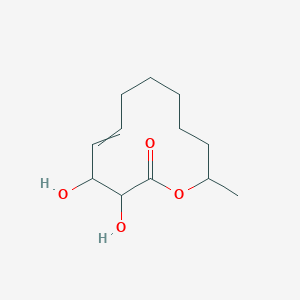
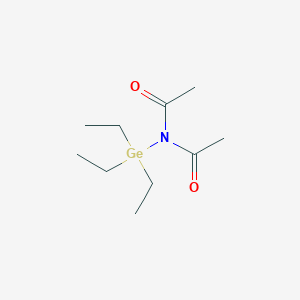
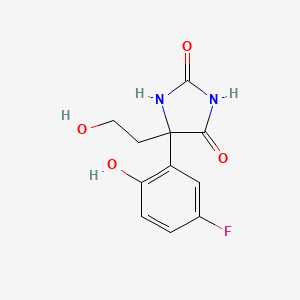
![2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one](/img/structure/B14313482.png)
